3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole
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Overview
Description
3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and chemical stability. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular azide-alkyne cycloaddition, which can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts. For example, the reaction of azides with acetylenedicarboxylic acid esters can yield the desired triazole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazole analogs.
Scientific Research Applications
3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with amino acids in the active sites of enzymes, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar biological activities but lacking the pyrano ring.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Triazolopyrazine: A related compound with a fused pyrazine ring, known for its antiviral and anticancer activities.
Uniqueness
3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole is unique due to its fused pyrano and triazole rings, which confer enhanced stability and biological activity. This structural feature allows for more diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C5H7N3O |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
2,4,6,7-tetrahydropyrano[3,4-d]triazole |
InChI |
InChI=1S/C5H7N3O/c1-2-9-3-5-4(1)6-8-7-5/h1-3H2,(H,6,7,8) |
InChI Key |
OHQDTNIVIVZPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NNN=C21 |
Origin of Product |
United States |
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